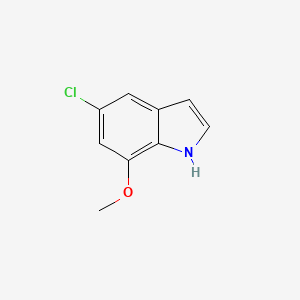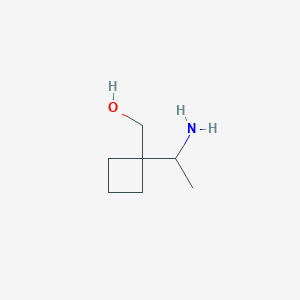
1-(1-Aminoethyl)cyclobutanemethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(1-Aminoethyl)cyclobutyl)methanol is an organic compound with the molecular formula C7H15NO It consists of a cyclobutyl ring substituted with an aminoethyl group and a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(1-Aminoethyl)cyclobutyl)methanol can be achieved through several routes. One common method involves the reaction of cyclobutanone with ethylamine, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Methanol or ethanol
Reaction Time: 2-4 hours
Another approach involves the use of cyclobutylcarbinol as a starting material, which is then subjected to aminomethylation using formaldehyde and ammonium chloride under acidic conditions.
Industrial Production Methods
Industrial production of (1-(1-Aminoethyl)cyclobutyl)methanol may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate hydrogenation reactions. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.
化学反応の分析
Types of Reactions
(1-(1-Aminoethyl)cyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetone
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene
Major Products Formed
Oxidation: Formation of (1-(1-Aminoethyl)cyclobutyl)ketone or (1-(1-Aminoethyl)cyclobutyl)aldehyde
Reduction: Formation of secondary or tertiary amines
Substitution: Formation of halogenated derivatives
科学的研究の応用
(1-(1-Aminoethyl)cyclobutyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (1-(1-Aminoethyl)cyclobutyl)methanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl group can participate in various biochemical reactions, including enzymatic transformations. The cyclobutyl ring provides rigidity to the molecule, affecting its binding affinity and selectivity.
類似化合物との比較
Similar Compounds
Cyclobutanol: Similar structure but lacks the aminoethyl group.
(1-Aminoethyl)cyclobutane: Similar structure but lacks the hydroxyl group.
Cyclobutylmethanol: Similar structure but lacks the amino group.
Uniqueness
(1-(1-Aminoethyl)cyclobutyl)methanol is unique due to the presence of both an aminoethyl group and a hydroxyl group on the cyclobutyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
1859761-35-5 |
|---|---|
分子式 |
C7H15NO |
分子量 |
129.20 g/mol |
IUPAC名 |
[1-(1-aminoethyl)cyclobutyl]methanol |
InChI |
InChI=1S/C7H15NO/c1-6(8)7(5-9)3-2-4-7/h6,9H,2-5,8H2,1H3 |
InChIキー |
UVLKULPGXOYKNL-UHFFFAOYSA-N |
正規SMILES |
CC(C1(CCC1)CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-8-methoxypyrido[1,2-a]pyrimidin-4-one](/img/structure/B15234611.png)
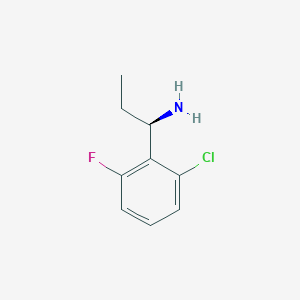

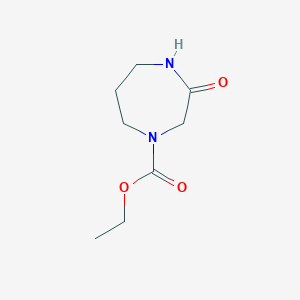
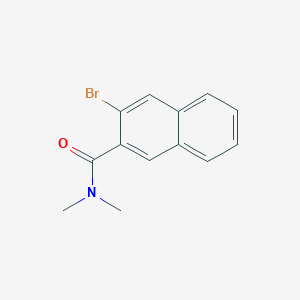
![3-Bromobenzo[b]thiophen-4-amine](/img/structure/B15234643.png)

![3-(4-(Dimethylamino)phenyl)-1-ethyl-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15234655.png)

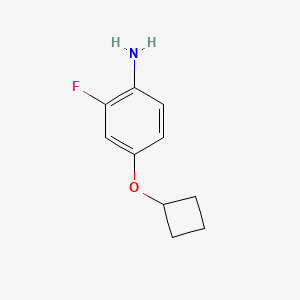
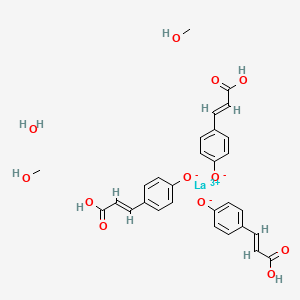
![1-[2-(Trifluoromethyl)phenyl]pentan-2-one](/img/structure/B15234692.png)
